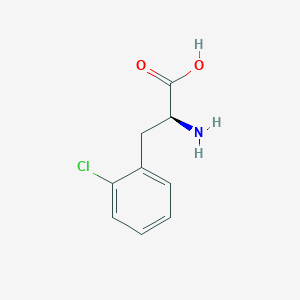

2-Chloro-L-phenylalanine

Overview

Description

2-Chloro-L-phenylalanine (CAS: 103616-89-3; molecular formula: C₉H₁₀ClNO₂) is a halogenated derivative of the naturally occurring amino acid L-phenylalanine, featuring a chlorine atom at the 2-position (ortho) of the aromatic phenyl ring . This modification confers distinct physicochemical properties, such as altered polarity and steric effects, making it valuable in biochemical and pharmaceutical research. It is widely utilized as an internal standard in metabolomics due to its stability, distinct mass spectral signature, and minimal interference with endogenous metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-L-phenylalanine typically involves the chlorination of phenylalanine. One common method is to react phenylalanine with a chlorinating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows:

- Phenylalanine is dissolved in an appropriate solvent.

- Thionyl chloride is added to the solution, resulting in the formation of this compound.

- The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: In basic conditions, this compound can undergo hydrolysis to form phenylalanine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various phenylalanine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Biocatalytic Applications

Phenylalanine Ammonia Lyases (PALs)

2-Chloro-L-phenylalanine is utilized as a substrate in biocatalytic processes involving phenylalanine ammonia lyases. These enzymes facilitate the production of various L- and D-phenylalanine derivatives through environmentally friendly methods. For instance, engineered PALs have been shown to effectively convert this compound into valuable chiral intermediates used in pharmaceuticals, such as inhibitors for cancer-related enzymes .

Synthesis of Aromatic Amino Acids

The compound is also employed in the synthesis of functional oligopeptides and other aromatic amino acids. Its use in biotransformations allows for the efficient production of these compounds, which are essential in the pharmaceutical industry . The ability to tailor the catalytic efficiency of PALs through protein engineering enhances the production of specific phenylalanine analogues, including those with halogen substitutions like chloro or bromo groups .

Pharmacological Applications

Drug Development

This compound serves as an important building block in drug development. It has been incorporated into various therapeutic agents, particularly those targeting cancer pathways. For example, its derivatives are key components in the synthesis of inhibitors for methyltransferases involved in cancer signaling . The structural similarity to natural amino acids allows for better integration into biological systems, enhancing the efficacy of these drugs.

Metabolic Studies

In metabolomics, this compound is used as an internal standard to study metabolic pathways involving phenylalanine and its derivatives. Its stable isotopic labeling helps trace metabolic processes and understand the dynamics of amino acid metabolism under various physiological conditions . This application is crucial for developing targeted therapies and understanding disease mechanisms.

Case Studies

Case Study 1: Cancer Therapeutics

A study demonstrated that using this compound as a precursor enabled the synthesis of potent inhibitors for SET domain containing lysine methyltransferase 7 (SETD7), which plays a significant role in multiple cancer-related signaling pathways. The synthesized compounds exhibited high selectivity and potency against cancer cell lines, showcasing the potential of this compound in developing targeted cancer therapies .

Case Study 2: Enzyme Engineering

Research on engineered PALs highlighted the effectiveness of using this compound to produce various phenylalanine derivatives with high enantiomeric excess values. The study revealed that specific modifications to the PAL active site could enhance substrate specificity and conversion rates, leading to more efficient biocatalytic processes .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Biocatalysis | Synthesis of L- and D-phenylalanines | High conversion rates using engineered PALs |

| Drug Development | Inhibitors for cancer-related enzymes | Potent activity against cancer cell lines |

| Metabolic Studies | Internal standard in metabolomics | Improved tracing of metabolic pathways |

| Enzyme Engineering | Production of phenylalanine derivatives | Enhanced specificity and efficiency in biotransformations |

Mechanism of Action

The mechanism of action of 2-Chloro-L-phenylalanine involves its interaction with various molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins, potentially altering their structure and function. This can affect enzymatic activity and other biochemical processes. The chlorine atom in its structure may also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Chloro-L-phenylalanine and 4-Chloro-L-phenylalanine

The position of the chlorine substituent significantly impacts the biochemical behavior and synthetic utility of chlorinated phenylalanine derivatives. Key comparisons are summarized below:

Key Findings :

- Synthetic Accessibility : Both 2- and 3-chloro isomers exhibit high conversion rates (>99% ee) in biocatalytic stereoinversion cascades, while the 4-chloro isomer shows reduced efficiency, likely due to steric or electronic hindrance at the para position .

- Analytical Utility: this compound is preferred in metabolomics for normalization due to its consistent retention time and ionization efficiency across diverse matrices (e.g., plasma, bacterial extracts, plant tissues) . In contrast, 4-chloro-L-phenylalanine is primarily cited in structural databases without widespread analytical use .

Stereochemical Variants: D-Isomers and Racemates

- D-2-Chloro-phenylalanine : Synthesized via enzymatic cascades from the L-isomer, achieving >99% ee . Its biological activity remains understudied but may differ due to chirality-dependent receptor interactions.

- DL-Phe(2-Cl)-OH (Racemate): The racemic mixture (CAS: 1991-77-1) is commercially available but less biologically relevant than the enantiopure L-form . No evidence indicates its use in metabolomics, likely due to interference risks from unresolved chromatographic peaks.

Non-Chlorinated Analog: L-Phenylalanine

- Polarity and Retention : The chlorine atom in this compound increases hydrophobicity compared to unmodified L-phenylalanine, leading to longer retention times in reversed-phase chromatography .

- Stability : Chlorination enhances resistance to enzymatic degradation, making it suitable for long-term metabolomic studies .

Research Implications and Limitations

- Mechanistic Insights : The superior performance of this compound in metabolomics may stem from its optimal balance of polarity and stability, whereas para-substituted analogs face challenges in synthesis and analytical reproducibility .

- Data Gaps : Comparative studies on solubility, toxicity, and metabolic interference among chloro-isomers are scarce. Further research is needed to elucidate structure-activity relationships.

Biological Activity

2-Chloro-L-phenylalanine (2CLP) is a derivative of the amino acid phenylalanine, notable for its unique biological activities and potential therapeutic applications. This compound has garnered attention in various fields, including cancer research and neurobiology, due to its ability to interact with several biological pathways.

This compound has the molecular formula and is classified as a fatty acid derivative. Its structure includes a chlorine atom substituted at the second carbon of the phenylalanine backbone, which significantly influences its biological activity.

The biological activity of 2CLP can be attributed to several mechanisms:

- Inhibition of Phenylalanine Hydroxylase : 2CLP has been shown to inhibit the enzyme phenylalanine hydroxylase, which is crucial for the metabolism of phenylalanine to tyrosine. This inhibition can lead to altered levels of neurotransmitters and has implications in conditions like phenylketonuria (PKU) .

- Anti-inflammatory Effects : Research indicates that 2CLP exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : The compound has demonstrated antitumor effects in various studies, particularly in inhibiting the growth of certain cancer cell lines. This activity is linked to its ability to interfere with nucleic acid synthesis .

In Vitro Studies

In vitro experiments have highlighted the following key findings regarding the biological activity of 2CLP:

- Antitumor Efficacy : A study reported that 2CLP and its derivatives showed significant inhibitory effects on tumor cell lines, including those from breast and ovarian cancers. The mechanism involves the disruption of nucleic acid synthesis, leading to reduced cell proliferation .

- Neuroprotective Effects : In models simulating neurodegenerative diseases, 2CLP has been shown to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease .

In Vivo Studies

In vivo research further supports the therapeutic potential of 2CLP:

- Animal Models : In rat models, administration of 2CLP resulted in decreased tumor growth rates and improved survival rates compared to control groups. This underscores its potential as an anticancer agent .

- Behavioral Studies : Behavioral assessments in animal models indicated that 2CLP could influence neurotransmitter levels, which may have implications for mood disorders and cognitive function .

Case Studies

Several case studies have documented the effects of 2CLP in clinical settings:

- Cancer Treatment : A clinical trial involving patients with advanced melanoma showed that a regimen including 2CLP led to a significant reduction in tumor size in a subset of patients. The study highlighted the need for further exploration into dosage and combination therapies .

- Phenylketonuria Management : In individuals with PKU, treatment with 2CLP was associated with improved metabolic control and reduced serum phenylalanine levels, demonstrating its utility as a dietary supplement in managing this condition .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to other phenylalanine derivatives:

| Compound | Mechanism of Action | Antitumor Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|---|

| This compound | Inhibition of phenylalanine hydroxylase | High | Moderate | Yes |

| L-Phenylalanine | Precursor for neurotransmitters | Low | High | No |

| D-Chloro-L-phenylalanine | Similar inhibition mechanisms | Moderate | Low | Yes |

Q & A

Basic Research Questions

Q. What are the primary research applications of 2-Chloro-L-phenylalanine in metabolomics?

- This compound (2-Cl-L-Phe) is widely used as an internal standard in metabolomic studies to normalize data and account for technical variability during sample preparation. For example:

- Methodology : Weigh 5–10 mg of 2-Cl-L-Phe, dissolve in methanol/water (70:30 v/v), and add to biological samples (e.g., plasma, tissue homogenates) prior to extraction. Normalize metabolite signal intensities to the internal standard’s peak area using software tools like MarkerView or SIMCA-P .

- Rationale : Its chemical stability, low endogenous presence in biological systems, and distinct mass spectral signature make it ideal for inter-batch reproducibility (±5–10% intensity variation in QC samples) .

Q. How should 2-Cl-L-Phe be stored to ensure experimental consistency?

- Store lyophilized 2-Cl-L-Phe at –20°C in a desiccator to prevent hydrolysis and oxidation. For working solutions, prepare fresh aliquots in methanol or acetonitrile and avoid repeated freeze-thaw cycles .

Q. What safety precautions are required when handling 2-Cl-L-Phe?

- While 2-Cl-L-Phe is not classified as hazardous under GHS, use standard lab safety protocols:

- Wear gloves and eye protection.

- Avoid inhalation of powder; work in a fume hood during weighing.

- Dispose of waste via institutional chemical safety guidelines .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in 2-Cl-L-Phe synthesis?

- Chiral resolution : Use reverse-phase HPLC with a chiral column (e.g., Chirobiotic T) and mobile phase (hexane/isopropanol with 0.1% trifluoroacetic acid). Monitor retention times (e.g., L-enantiomer: 37.66 min; D-enantiomer: 34.23 min) to confirm stereochemical purity .

- Validation : Compare optical rotation ([α]20D = –10° to –7° in water) and NMR data with literature values to rule out racemization .

Q. How should data variability be addressed in metabolomic studies using 2-Cl-L-Phe?

- Statistical workflow :

Normalize raw LC-MS data to 2-Cl-L-Phe’s internal standard signal.

Apply Principal Component Analysis (PCA) to detect outliers.

Use Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) with VIP scores >1.0 and p < 0.05 to identify significant metabolites.

Validate models via 7-fold cross-validation and permutation testing (200 iterations) to avoid overfitting .

Q. What analytical techniques validate 2-Cl-L-Phe’s purity and structural integrity?

- Multi-method validation :

- HPLC-UV : Purity ≥98% (λ = 254 nm, C18 column).

- High-resolution MS : Confirm molecular ion [M+H]+ at m/z 200.0473 (theoretical: 200.0474).

- NMR : Assign peaks for aromatic protons (δ 7.2–7.4 ppm) and α-amino protons (δ 3.1–3.3 ppm) .

Q. How can experimental reproducibility be ensured when using 2-Cl-L-Phe in multi-omics workflows?

- Best practices :

Properties

IUPAC Name |

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZZNRXMDCOHBG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375799 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103616-89-3 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103616-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.